Oleoylimidazolide

概要

説明

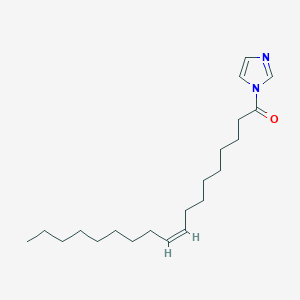

Oleoylimidazolide is a chemical compound with the molecular formula C21H36N2O It is an imidazole derivative, specifically an imidazolide, which is formed by the reaction of oleic acid with imidazole

準備方法

Synthetic Routes and Reaction Conditions: Oleoylimidazolide can be synthesized through the reaction of oleic acid with imidazole. The process typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which then reacts with imidazole to form this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis.

化学反応の分析

Types of Reactions: Oleoylimidazolide can undergo various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form oleic acid and imidazole.

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Oxidation and Reduction: The oleoyl group can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.

Substitution Reactions: Nucleophiles such as amines or thiols in organic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Oleic acid and imidazole.

Substitution: Various substituted imidazoles.

Oxidation: Epoxides of this compound.

Reduction: Saturated derivatives of this compound.

科学的研究の応用

Enzyme Activation

Oleoylimidazolide is primarily known for its role in activating phospholipase A2 enzymes. Research has shown that this compound modifies the enzyme's structure, enhancing its catalytic activity significantly. For instance:

- Bee Venom Phospholipase A2 Activation : A study demonstrated that this compound increases the enzyme's lytic activity against rabbit erythrocytes by 60-fold, indicating a substantial enhancement in its function due to conformational changes induced by the compound .

- Mechanism of Action : The activation mechanism involves the formation of an acyl adduct between this compound and the enzyme, which stabilizes the protein against denaturation and enhances its interaction with substrates .

Lipid Metabolism Studies

This compound has been investigated for its potential role in lipid metabolism:

- Research Findings : Studies have indicated that this compound can influence lipid interactions within biological membranes, impacting processes such as membrane fluidity and enzyme localization .

- Applications in Research : By utilizing this compound, researchers can explore lipid-protein interactions more effectively, leading to insights into metabolic disorders and potential therapeutic targets.

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts:

- Anti-inflammatory Properties : Given its role in enzyme activation, there is potential for this compound to be used in developing treatments for inflammatory diseases where phospholipase A2 plays a crucial role .

- Drug Development : The compound's ability to modify enzyme activity suggests it could be a candidate for drug development aimed at modulating lipid metabolism or enhancing drug delivery systems through improved membrane interactions.

Case Studies

作用機序

The mechanism of action of oleoylimidazolide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The oleoyl group can interact with lipid membranes, affecting membrane fluidity and function.

類似化合物との比較

Oleoyl chloride: Another derivative of oleic acid, used in similar applications but with different reactivity.

Imidazole: The parent compound of oleoylimidazolide, widely used in organic synthesis and as a ligand in coordination chemistry.

Oleoyl ethanolamide: A bioactive lipid with roles in signaling and metabolism.

Uniqueness: this compound is unique due to its combination of an oleoyl group and an imidazole ring, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in diverse applications.

生物活性

Oleoylimidazolide is a compound known for its role as an activator of phospholipase A2 (PLA2) enzymes, which are critical in various biological processes, including inflammation, cell signaling, and membrane dynamics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on enzyme activity, and relevant case studies.

This compound activates PLA2 enzymes by forming acyl adducts that enhance enzyme stability and activity. The binding of this compound to PLA2 results in conformational changes that facilitate substrate access and catalysis. This activation is particularly noted in the acidic isoform of PLA2 from various sources, including the venom of Naja mossambica (black mamba) and bee venom.

Key Findings:

- Activation Mechanism : this compound forms a stable acyl-enzyme intermediate that enhances the catalytic efficiency of PLA2 by stabilizing the enzyme structure against denaturation .

- pH Sensitivity : The activation of PLA2 by this compound decreases with increasing pH, indicating a nuanced interaction between the compound and the enzyme's active site .

- Membrane Interaction : Studies suggest that while this compound activates PLA2, it does not significantly increase the enzyme's affinity for erythrocyte membranes, implying that its role is more about catalytic enhancement than membrane binding .

Biological Activity and Applications

The biological implications of this compound extend beyond mere enzyme activation. Its ability to modulate PLA2 activity has significant ramifications in pharmacology and biochemistry.

Applications in Research:

- Inflammation Studies : this compound is used to study the role of PLA2 in inflammatory responses. By activating PLA2, researchers can investigate how lipid mediators are generated during inflammation.

- Drug Development : Understanding how this compound interacts with PLA2 can aid in the design of inhibitors or modulators for therapeutic purposes.

Case Studies

Several studies have highlighted the effects of this compound on PLA2 activity:

特性

IUPAC Name |

(Z)-1-imidazol-1-yloctadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-19-18-22-20-23/h9-10,18-20H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFNKRGKLUGOJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64833-92-7 | |

| Record name | Oleoylimidazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064833927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。